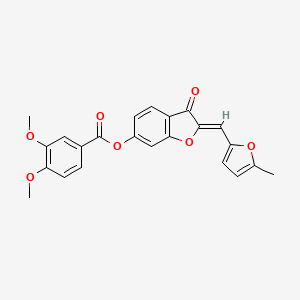
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C23H18O7 and its molecular weight is 406.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₄O₅
- Molecular Weight : 310.3 g/mol
- IUPAC Name : [(Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydrobenzofuran-6-yl] 3,4-dimethoxybenzoate
Antitumor Activity
Several studies have investigated the antitumor properties of compounds structurally similar to this compound. For instance, analogs of benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as the mitochondrial pathway and caspase activation.
Table 1: Summary of Antitumor Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzofuran Analog A | HeLa | 15.5 | Apoptosis induction |
| Benzofuran Analog B | MCF7 | 12.0 | Caspase activation |
| (Z)-2-(5-Methylfuran) | A549 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial activity of related compounds has been documented in various studies. For example, a compound with a similar structure demonstrated effective inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL. This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Benzofuran Derivative C | Staphylococcus aureus | 500 |
| Benzofuran Derivative D | Escherichia coli | >1000 |
| (Z)-2-(5-Methylfuran) | Staphylococcus epidermidis | 1000 |
Antioxidant Activity
Antioxidant properties have been observed in several furan-containing compounds. The ability to scavenge free radicals is attributed to the presence of hydroxyl groups and other electron-donating substituents on the aromatic rings.
Case Study: Antioxidant Evaluation
A study evaluated the antioxidant capacity using DPPH and ABTS assays, where derivatives similar to (Z)-2-(5-methylfuran) exhibited significant scavenging activity. The results indicated that these compounds could potentially mitigate oxidative stress-related diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many benzofuran derivatives trigger programmed cell death in cancer cells through mitochondrial dysfunction and caspase activation.
- Enzyme Inhibition : Some compounds inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Radical Scavenging : The presence of functional groups allows these compounds to act as antioxidants by neutralizing free radicals.
Propriétés
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-13-4-6-15(28-13)12-21-22(24)17-8-7-16(11-19(17)30-21)29-23(25)14-5-9-18(26-2)20(10-14)27-3/h4-12H,1-3H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXGMERAYBNKPR-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














